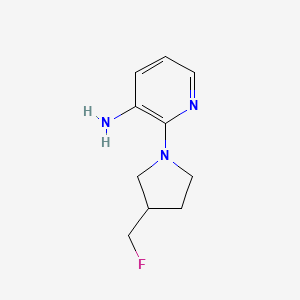

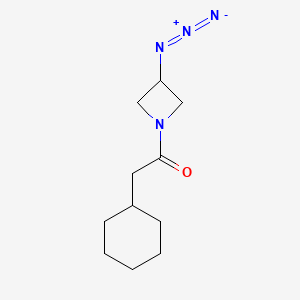

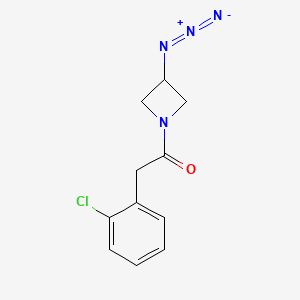

![molecular formula C9H14ClNO2 B1476286 2-クロロ-1-(6-メトキシ-3-アザビシクロ[3.1.1]ヘプタン-3-イル)エタン-1-オン CAS No. 2097954-64-6](/img/structure/B1476286.png)

2-クロロ-1-(6-メトキシ-3-アザビシクロ[3.1.1]ヘプタン-3-イル)エタン-1-オン

説明

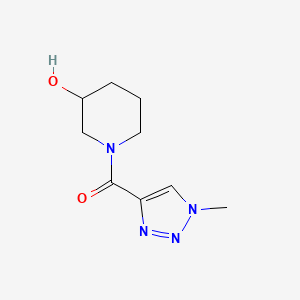

The compound “2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one” is a complex organic molecule. It is related to the family of tropane alkaloids, which are known for their wide array of interesting biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a related compound, Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, isInChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-6(7)4-9-3-5;/h5-7,9H,2-4H2,1H3;1H .

科学的研究の応用

フラグメントベースの共有結合性リガンド発見

この化合物は、フラグメントベースの共有結合性リガンド発見におけるフラグメント求電子剤または「スカウト」フラグメントとして使用されます。 これは単独で使用することも、E3リガーゼの発見のためにCravatt Labで実証されているように、標的タンパク質分解のための求電子性PROTAC®分子などの二機能性ツールに組み込むこともできます .

トロパンアルカロイド合成

トロパンアルカロイドファミリーの中心核である8-アザビシクロ[3.2.1]オクタン骨格は、幅広い生物活性を示しています。 この構造の立体選択的調製に向けた研究は、大きな注目を集めており、問題の化合物はそのような合成方法論において役割を果たす可能性があります .

蛍光プローブ合成

この化合物は、2-クロロ-6-メトキシ-3-フェニルヒドラゾン(Cl-MPHQ)などの新規プローブの合成に関与しています。これは、1段階反応によって合成され、水性エタノール溶液中で過硫酸イオンで処理するとC=N結合開裂によって蛍光性化合物を生成するために使用されます .

研究と産業応用

SM-1213として知られるこの化学化合物は、研究や産業のさまざまな分野での潜在的な用途について研究されてきましたが、これらの用途に関する具体的な詳細は検索結果では提供されていません.

将来の方向性

The future directions for research on this compound could involve further exploration of its synthesis, understanding its mechanism of action, and investigating its potential biological activities. The compound’s relationship to the family of tropane alkaloids suggests it could have interesting biological properties worth exploring .

作用機序

It’s worth noting that the compound appears to contain a 3-azabicyclo[311]heptane scaffold , which is a structural motif found in a variety of biologically active molecules. Compounds containing this scaffold are often used in drug design and can act on various biological targets . They are also part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

The compound also seems to be a cysteine-reactive small-molecule fragment . Such fragments are used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins . This suggests that the compound could potentially interact with cysteine residues in proteins, leading to changes in protein function or stability.

生化学分析

Biochemical Properties

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactivity with cysteine residues. This compound is used in fragment-based covalent ligand discovery and can be incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation . It interacts with various enzymes and proteins, including those involved in the ubiquitin-proteasome system, by forming covalent bonds with cysteine residues, thereby modulating their activity.

Cellular Effects

The effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism by targeting specific proteins for degradation . It has been shown to degrade nuclear proteins by engaging DCAF16, a component of the ubiquitin-proteasome system, leading to alterations in cellular function and gene expression .

Molecular Mechanism

At the molecular level, 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one exerts its effects through covalent binding interactions with cysteine residues on target proteins . This binding can result in enzyme inhibition or activation, depending on the specific protein involved. The compound’s ability to form covalent bonds with cysteine residues makes it a powerful tool for studying protein function and regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C) and can be used effectively in both in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one vary with different dosages in animal models. At lower doses, the compound effectively targets and degrades specific proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for its biotransformation . The compound’s reactivity with cysteine residues plays a crucial role in its metabolism, affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are essential for its biochemical activity.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for the compound’s activity and function, as it ensures that the compound reaches its intended targets within the cell.

特性

IUPAC Name |

2-chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-13-9-6-2-7(9)5-11(4-6)8(12)3-10/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAYVMMXKBOVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2CC1CN(C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

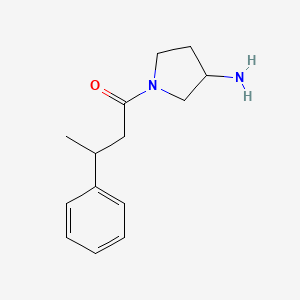

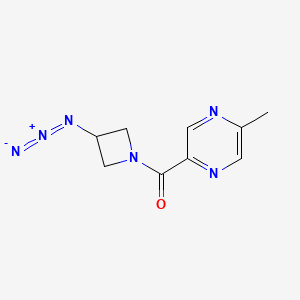

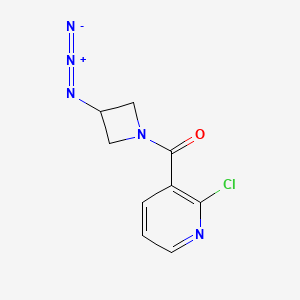

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)